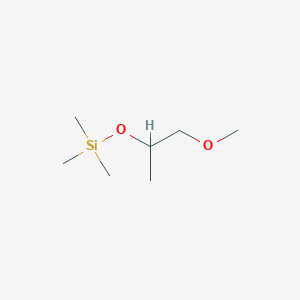
ピリジン-3,5-ジイルジメチルアルコール
概要
説明
Pyridine-3,5-diyldimethanol is a chemical compound with the molecular formula C7H9NO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine-3,5-diyldimethanol is characterized by the presence of two hydroxymethyl groups attached to the 3rd and 5th positions of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
Pyridine-3,5-diyldimethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, including antihistamines and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions: Pyridine-3,5-diyldimethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(chloromethyl)pyridine with a suitable hydroxylating agent. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with hydroxyl groups .
Industrial Production Methods: Industrial production of pyridine-3,5-diyldimethanol often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity and quality for use in various applications .
化学反応の分析
Types of Reactions: Pyridine-3,5-diyldimethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyridine derivatives with reduced functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Pyridine-3,5-diyldimethanol derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
Pyridine-3,5-diyldimethanol can be compared with other similar compounds such as pyridine-2,6-diyldimethanol and pyridine-4,4-diyldimethanol. These compounds share similar structural features but differ in the positions of the hydroxymethyl groups. Pyridine-3,5-diyldimethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .
類似化合物との比較
- Pyridine-2,6-diyldimethanol
- Pyridine-4,4-diyldimethanol
- Pyridine-3,4-diyldimethanol
特性
IUPAC Name |
[5-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQKAGYJAFMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603274 | |
| Record name | (Pyridine-3,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21636-51-1 | |
| Record name | (Pyridine-3,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)

